molecular formula C17H22O4 B8688706 ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate

ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate

Katalognummer: B8688706
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: FWIGFFLQJRSFNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ethyl 4-(1,4-dioxaspiro[45]decan-8-yl)benzoate is an organic compound characterized by a spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions with the removal of water using a Dean Stark trap . This process results in the formation of the spirocyclic structure characteristic of the compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

ethyl 4-(1,4-dioxaspiro[45]decan-8-yl)benzoate is unique due to its specific ester functional group attached to the spirocyclic structure

Eigenschaften

Molekularformel

C17H22O4

Molekulargewicht

290.4 g/mol

IUPAC-Name

ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate

InChI

InChI=1S/C17H22O4/c1-2-19-16(18)15-5-3-13(4-6-15)14-7-9-17(10-8-14)20-11-12-21-17/h3-6,14H,2,7-12H2,1H3

InChI-Schlüssel

FWIGFFLQJRSFNL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)C2CCC3(CC2)OCCO3

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A solution of the title compound from Example 10 Step A (907 mg, 3.15 mmol) in EtOAc was degassed via nitrogen sparge. Platinum(IV) oxide (225 mgs, 0.991 mmol) was then added. The reaction flask was fitted with a 3-way adapter equipped with a hydrogen balloon. After 3 vacuum/hydrogen cycles, the reaction mixture was placed under a hydrogen atmosphere. After 1 h, the reaction mixture was filtered through a pad of Celite, rinsing with EtOAc, and concentrated in vacuo. The unpurified product was used in the subsequent step: LCMS m/z 291.0 [M+H]+.
Name
title compound
Quantity
907 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
225 mg
Type
catalyst
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.